2,2-Difluoro-2-phenylacetamide
Overview
Description
2,2-Difluoro-2-phenylacetamide is a chemical compound with the molecular formula C8H7F2NO . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of this compound involves several steps. One approach involves a visible-light-promoted tandem radical intramolecular 5-exo-trig cyclization/heteroarylation between N-allyl-2-bromo-2,2-difluoroacetamides and quinoxalin-2(1H)-ones or coumarins . This method does not require an external photocatalyst and can produce a broad range of valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group attached to a difluoroacetamide group . The average mass of the molecule is 171.144 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily centered around its use in the synthesis of other compounds. For instance, it can undergo a copper-catalyzed arylation with aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts to produce aromatic amides .Scientific Research Applications
Estrogen-Like Effects
- 2-Phenylacetamide, a compound related to 2,2-Difluoro-2-phenylacetamide, has shown estrogen-like effects in vitro and in vivo. It was found to promote the proliferation of MCF-7 cells and increase the uterus index in mice, suggesting potential applications in treatments for perimenopause syndrome (Zeng et al., 2018).
Electrochemical Reduction
- The electrochemical reduction of chloro-N-phenylacetamides, including compounds similar to this compound, has been studied. This research is significant for understanding the electrochemical behavior of these compounds, which could have implications in various chemical syntheses (Pasciak et al., 2014).
Organic Synthesis
- A novel method for the preparation of 2,2-dihalo-N-phenylacetamides, closely related to this compound, has been developed. This highlights the compound's utility in expanding the scope of organic synthesis, particularly in the creation of disubstituted acetamides (Liu et al., 2012).
Precursors for Difluoroazetidinones
- Difluoro(trimethylsilyl)acetamides, similar to this compound, have been identified as precursors for 3,3-Difluoroazetidinones, indicating their potential in the synthesis of complex organic compounds (Bordeau et al., 2006).
Anodic Fluorination
- The anodic fluorination of N-alkyl and N,N-dialkyl phenylacetamides, which are structurally related to this compound, has been explored. This research provides insights into the fluorination process and its effects on the overall conversion efficiency and selectivity of fluorinated products (Ilayaraja & Noel, 2009).
Fluorescence Spectroscopy
- Studies on 2-phenylacetamide clusters, related to this compound, using fluorescence spectroscopy, have provided valuable information on the structures of these compounds in various states. This research is crucial for understanding the photophysical properties of these compounds (Robertson et al., 2001).
Solubility and Dissolution Properties
- The solubility behavior of 2-phenylacetamide in various solvents and its dissolution properties have been studied. This research is important for the development of separation and reaction processes involving 2-phenylacetamide in the industry (Li et al., 2019).
Construction of S-CF2/O-CF2 Bonds
- A method for constructing S-CF2 or O-CF2 bonds through radical nucleophilic substitution reaction using 2-bromo-2,2-difluoro-N-phenylacetamide has been developed. This demonstrates the compound's utility in synthesizing biologically important gem-difluoromethylene-containing compounds (Wang et al., 2020).
Pd-Catalyzed Arylation
- Phenylacetamides, closely related to this compound, have been used in a Pd-catalyzed ortho-arylation process. This process is significant for generating biaryl C–C bonds and has applications in the synthesis of complex organic molecules (Yeung et al., 2010).
Ugi Three-Component Reaction
- The Ugi three-component reaction involving 2-phenylacetamide has been catalyzed by boric acid in aqueous media. This demonstrates the compound's potential in multi-component organic syntheses (Kumar et al., 2013).
Thrombin Inhibition
- 2-Phenylacetamide derivatives, similar to this compound, have been identified as potent thrombin inhibitors. This research is significant for the development of new therapeutics (Lee et al., 2007).
Nickel-Catalyzed Aminocarbonylation
- The nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield phenylacetamides has been studied. This process is relevant for the synthesis of α-substituted phenylacetamide, a compound structurally related to this compound (Wang et al., 2020).
Fluorination Studies
- Alpha-Phenylsulfanylacetamides have been fluorinated in the alpha-position using difluoroiodotoluene, which is relevant to understanding the fluorination mechanism of compounds like this compound (Greaney & Motherwell, 2000).
Microwave-Assisted Benzylation
- N-Phenyl-2-phenylacetamide, structurally similar to this compound, was alkylated using microwave irradiation, demonstrating the utility of microwave techniques in chemical synthesis (Mijin et al., 2008).
Synthesis of Fluorinated Analogs
- The synthesis of 2,2-difluoro-2-arylethylamines as fluorinated analogs of bioactive compounds indicates the potential of this compound in medicinal chemistry (Tarui et al., 2022).
Mechanism of Action
Target of Action
Similar compounds such as 2′,2′-difluoro-2′-deoxycytidine (dfdcyd) are known to target dna synthesis .
Mode of Action
For instance, dFdCyd, a similar compound, interferes with DNA synthesis by inhibiting DNA polymerases and slowing DNA elongation after insertion into DNA .
Biochemical Pathways
A related compound, dfdcyd, is known to affect the dna synthesis pathway .
Pharmacokinetics
It is known that similar compounds like dfdcyd are rapidly inactivated by cytidine deaminase (cd) metabolism to 2′,2′-difluoro-2′-deoxyuridine (dfdu), which limits their oral bioavailability .
Result of Action
Similar compounds like dfdcyd are known to cause cytotoxicity by targeting dna synthesis .
Action Environment
It is known that similar compounds like dfdcyd require specific conditions for storage and handling .
Future Directions
Future research directions could involve exploring new synthetic methodologies for 2,2-Difluoro-2-phenylacetamide and its derivatives. For instance, a recent study described a new approach for the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides utilizing a copper-catalyzed direct arylation . This method could potentially be applied to the synthesis of this compound and its derivatives.
Properties
IUPAC Name |
2,2-difluoro-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPDCZPPDUIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296705 | |
Record name | 2,2-difluoro-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383-19-7 | |
Record name | 383-19-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-difluoro-2-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Difluorophenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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